3-(4-Methyl-1,3-thiazol-2-yl)propanoic acid

Descripción general

Descripción

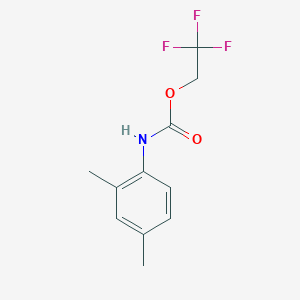

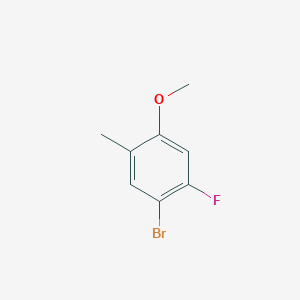

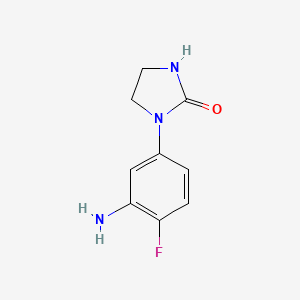

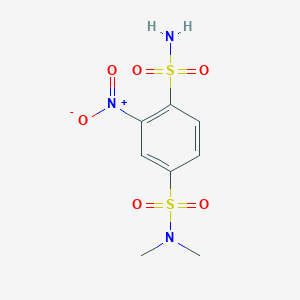

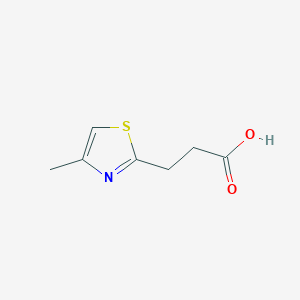

“3-(4-Methyl-1,3-thiazol-2-yl)propanoic acid” is a chemical compound with the molecular formula C7H9NO2S . It has a molecular weight of 171.22 . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for “3-(4-Methyl-1,3-thiazol-2-yl)propanoic acid” is 1S/C7H9NO2S/c1-5-4-11-6(8-5)2-3-7(9)10/h4H,2-3H2,1H3,(H,9,10) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.

Physical And Chemical Properties Analysis

“3-(4-Methyl-1,3-thiazol-2-yl)propanoic acid” is a solid substance at room temperature . It has a molecular weight of 171.22 and a molecular formula of C7H9NO2S .

Aplicaciones Científicas De Investigación

- Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields . They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

- The compounds containing thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin .

- Modification of thiazole-based compounds at different positions can generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

- Some thiazole derivatives have shown in vitro antifungal activities against Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani .

- The dosage of 50 μg/mL was evaluated compared with the commercial fungicide propiconazole .

Pharmaceutical and Biological Activities

Antifungal Activity

Antibacterial Activity

- Thiazole derivatives have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

- Some thiazole derivatives have shown analgesic and anti-inflammatory activities . For instance, the presence of a thiazolidinone ring led to greater anti-inflammatory and analgesic activity at 50 mg/kg po in comparison to the reference compound .

Antioxidant Activity

Analgesic and Anti-inflammatory Activities

Herbicidal Activities

- Thiazole derivatives have been used as anticorrosives . Anticorrosives are substances that are designed to prevent or slow down corrosion, a natural process that gradually destroys metals .

- Thiazole derivatives have also been used as photostabilizers . Photostabilizers are substances that absorb and dissipate ultraviolet (UV) radiation, which helps to prevent the degradation of the material .

- Thiazole derivatives have been used in the synthesis of dyes . Dyes are substances that impart color to a material by absorbing certain wavelengths of light and reflecting others .

- Thiazole derivatives have been used in the production of agrochemicals . Agrochemicals are substances that help in the management of agricultural ecosystems and micro-organisms in the farming area .

- Thiazole derivatives have shown neuroprotective activities . Neuroprotective agents are medications that protect the brain neurons from degeneration and injury .

Anticorrosive Applications

Photostabilizers

Dyes

Agrochemicals

Neuroprotective Activities

Antiretroviral Drug

Propiedades

IUPAC Name |

3-(4-methyl-1,3-thiazol-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-5-4-11-6(8-5)2-3-7(9)10/h4H,2-3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHYZAYLRCNHMSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methyl-1,3-thiazol-2-yl)propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.